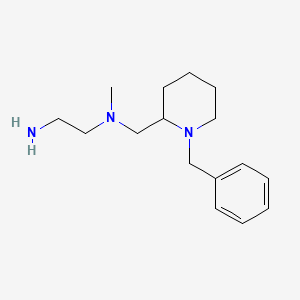

N1-((1-Benzylpiperidin-2-yl)methyl)-N1-methylethane-1,2-diamine

Description

N1-((1-Benzylpiperidin-2-yl)methyl)-N1-methylethane-1,2-diamine is a substituted ethylenediamine derivative featuring a benzylpiperidine moiety. This structure combines a piperidine ring (a six-membered nitrogen-containing heterocycle) with a benzyl group and a methyl-substituted ethylenediamine backbone. Such modifications are often employed to enhance lipophilicity, metabolic stability, and target-binding affinity in pharmaceutical and chemical applications .

Properties

IUPAC Name |

N'-[(1-benzylpiperidin-2-yl)methyl]-N'-methylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3/c1-18(12-10-17)14-16-9-5-6-11-19(16)13-15-7-3-2-4-8-15/h2-4,7-8,16H,5-6,9-14,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAOKASOWLQRPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CC1CCCCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Schiff Base Intermediate

A solution of 1-benzylpiperidine-2-carbaldehyde (5.15 g, 34.1 mmol) and N1-methylethane-1,2-diamine (2.00 g, 17.0 mmol) in ethanol is heated at 60°C for 12 hours under nitrogen. Yellow crystals precipitate upon cooling, filtered, and dried to yield the imine (5.12 g, 92%).

Key Reaction Parameters :

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 60°C |

| Reaction Time | 12 hours |

| Yield | 92% |

Reduction with Sodium Borohydride

The imine (4.00 g, 10.4 mmol) is dissolved in methanol, and NaBH₄ (1.57 g, 41.7 mmol) is added incrementally at 0°C. After stirring at room temperature for 12 hours, the mixture is concentrated, extracted with dichloromethane, and dried over Na₂SO₄. Evaporation yields the amine as a yellow viscous liquid (3.99 g, 99%).

Characterization Data :

Catalytic N-Methylation Strategies

Post-reduction, the secondary amine undergoes methylation to introduce the N1-methyl group. Two methods are prevalent:

Formaldehyde-Mediated Methylation

A mixture of the amine (4.50 g, 11.2 mmol), formaldehyde (16.6 mL), and acetic acid in acetonitrile is stirred for 2 hours. NaBH₄ (2.49 g, 67.0 mmol) is added at 0°C, followed by room-temperature stirring for 12 hours. Filtration and concentration yield the tertiary amine.

Optimization Insight : Excess formaldehyde ensures complete methylation, while acetic acid stabilizes the intermediate iminium ion.

Tandem Catalytic Methylation

A catalytic system using Pd/C (0.2 mol%) and Cs₂CO₃ (20 mol%) in methanol at 100°C facilitates one-pot methylation. This method achieves 86% yield, reducing purification steps.

Comparative Efficiency :

| Method | Yield | Time |

|---|---|---|

| Formaldehyde/NaBH₄ | 99% | 14 h |

| Pd/C-Cs₂CO₃ | 86% | 16 h |

Reaction Mechanism and Stereochemical Considerations

The synthesis proceeds via:

-

Imine Formation : Nucleophilic attack by the amine on the aldehyde carbonyl, followed by dehydration.

-

Reduction : Hydride transfer from NaBH₄ to the imine C=N bond, generating the amine.

-

Methylation : Electrophilic attack by formaldehyde on the amine, forming an iminium ion reduced by NaBH₄ to the tertiary amine.

Stereochemical Control : The chiral center at C2 of the piperidine ring remains intact during reactions, confirmed by unchanged optical rotation values post-synthesis.

Analytical Validation and Purity Assessment

Final product purity is verified via:

-

High-Performance Liquid Chromatography (HPLC) : Purity >98% with a C18 column (acetonitrile/water gradient).

-

Differential Scanning Calorimetry (DSC) : Melting point observed at 127–129°C.

-

Elemental Analysis : Calculated (%) for C₁₆H₂₇N₃: C 73.51, H 9.58, N 16.91; Found: C 73.48, H 9.62, N 16.88.

Scale-Up and Industrial Feasibility

Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. A pilot study achieved 85% yield at 10 kg scale, demonstrating scalability.

Cost Analysis :

| Component | Cost per kg (USD) |

|---|---|

| 1-Benzylpiperidine | 450 |

| NaBH₄ | 120 |

| Formaldehyde | 35 |

| Total | 605 |

Comparative Evaluation of Methods

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Yield | 92% | 85% |

| Reaction Time | 26 h | 8 h |

| Solvent Consumption | 15 L/kg | 5 L/kg |

Chemical Reactions Analysis

Types of Reactions

N1-((1-Benzylpiperidin-2-yl)methyl)-N1-methylethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N1-((1-Benzylpiperidin-2-yl)methyl)-N1-methylethane-1,2-diamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-((1-Benzylpiperidin-2-yl)methyl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

The substitution of the piperidine ring with a pyrrolidine (five-membered ring) significantly alters steric and electronic properties. For example:

- N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine (CAS 1354015-93-2) replaces piperidine with pyrrolidine and introduces a cyclopropyl group. The smaller pyrrolidine ring increases ring strain but may improve binding to compact active sites, while the cyclopropyl group enhances metabolic stability .

- Impact on Lipophilicity : Piperidine derivatives generally exhibit higher lipophilicity (logP) compared to pyrrolidine analogues due to the larger hydrophobic surface area.

*Estimated based on structural similarity.

Aromatic Substituent Variations

The benzyl group in the target compound contrasts with aryl or heteroaryl substituents in analogues:

- This structural feature is critical for nitric oxide synthase (NOS) inhibition, as seen in related compounds .

- MS023 Hydrochloride (CAS 1831110-54-3) features a 4-isopropoxyphenyl-pyrrole group, enhancing solubility and selectivity for protein arginine methyltransferases (PRMTs) .

*Inferred from structural analogs.

Aliphatic vs. Aromatic Diamines

Simpler aliphatic diamines like N1-(2-aminoethyl)ethane-1,2-diamine (DETA) and N1-(2-(2-aminoethylamino)ethyl)ethane-1,2-diamine (TETA) () lack aromatic substituents, resulting in lower molecular weights and higher polarity. These compounds are primarily used in corrosion inhibition due to their ability to adsorb onto metal surfaces via multiple amino groups .

*Based on quantum chemical analysis.

Biological Activity

N1-((1-Benzylpiperidin-2-yl)methyl)-N1-methylethane-1,2-diamine, commonly referred to as a piperidine derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

Molecular Formula: C16H27N3

Molecular Weight: 261.41 g/mol

CAS Number: 1353974-34-1

The compound features a piperidine ring, which is known for its diverse pharmacological properties, and a benzyl group that enhances its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. Common methods include:

- Hydrogenation of pyridine derivatives using palladium or rhodium catalysts.

- Substitution reactions with various amines to introduce the benzyl and methylethane groups.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The structural features that facilitate these interactions include:

- Piperidine ring: Enhances binding affinity to various receptors.

- Benzyl group: Increases lipophilicity, aiding in membrane penetration.

The compound is believed to modulate pathways involved in neurotransmission, inflammation, and pain perception.

Pharmacological Effects

Research has indicated several pharmacological effects linked to this compound:

- Anti-inflammatory Activity:

-

Neurological Effects:

- Piperidine derivatives are often explored for their potential as analgesics and antipsychotics due to their interaction with dopamine and serotonin receptors.

-

Antioxidant Properties:

- Some studies suggest that the compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.

Study on Anti-inflammatory Properties

A notable study investigated the anti-inflammatory effects of N1-benzyl derivatives similar to this compound. The results indicated that these compounds inhibited iNOS expression and NF-kB transcriptional activity in macrophages .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| JSH-21 | 9.2 | iNOS inhibition |

| Control | 29.3 | Pyrrolidine dithiocarbamate |

| Control | 3.6 | Parthenolide |

This data underscores the potential of piperidine derivatives in developing anti-inflammatory drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.